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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)benzonitrile

Cat. No.: B116034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(3-Hydroxyphenyl)benzonitrile. Due to the limited availability of public domain experimental
spectra for this specific compound, this document presents expected spectroscopic data based
on its chemical structure and established principles of NMR, IR, and Mass Spectrometry.
Detailed, generalized experimental protocols for obtaining such data are also provided for
practical application in a laboratory setting.

Chemical Structure and Properties
o |[UPAC Name: 3-(3-Hydroxyphenyl)benzonitrile

» Molecular Formula: C13HaNO

e Molecular Weight: 195.22 g/mol

e CAS Number: 154848-43-8

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(3-
Hydroxyphenyl)benzonitrile. These values are predicted based on the analysis of its
structure and comparison with data from analogous compounds.
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Table 1: Predicted *H NMR Data (Solvent: DMSO-ds, 400 MHz)

Coupling

Chemical Shift o Number of .
Multiplicity Constant (J, Assignment
(5, ppm) Protons
Hz)

~9.8 s - 1H Ar-OH
Protons on the

~79-7.6 m - 4H o
benzonitrile ring
Protons on the
hydroxyphenyl

~7.4-7.2 m - 2H YETOPREny
ring (ortho to the
other ring)
Protons on the
hydroxyphenyl

~7.0-6.8 m - 2H yeroxypneny

ring (ortho and
para to the -OH)

Table 2: Predicted *3C NMR Data (Solvent: DMSO-des, 100 MHZz)

Chemical Shift (6, ppm)

Assighment

~158 C-OH

142 Quaternary C (benzonitrile ring, attached to the
other ring)

140 Quaternary C (hydroxyphenyl ring, attached to
the other ring)

~135-120 Aromatic C-H and Quaternary C

~119 C=N

~118 - 114 Aromatic C-H (hydroxyphenyl ring)

~112 Quaternary C (benzonitrile ring, attached to CN)

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted FT-IR Data (Solid, KBr Pellet)

Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch
2240 - 2220 Strong, Sharp C=N stretch
_ Aromatic C=C skeletal

1600 - 1450 Medium to Strong o

vibrations

Aromatic C-H in-plane
1300 - 1000 Medium _

bending, C-O stretch

Aromatic C-H out-of-plane
900 - 675 Strong

bending

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity Assighment

195 High [M]* (Molecular lon)

166 Medium [M - HCN]*

139 Medium [M - CO - HCN]*

various Low to Medium Other fragmentation products

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:

o

Weigh approximately 5-10 mg of 3-(3-Hydroxyphenyl)benzonitrile.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds
or CDCIs) in a clean, dry vial. The choice of solvent is crucial and should be one that
dissolves the compound well and does not have signals that overlap with the analyte's
signals.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube securely.
e Instrument Setup (Example: 400 MHz Spectrometer):

o Insert the sample into the spectrometer's autosampler or manually lower it into the
magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and
symmetrical lock signal.

e 1H NMR Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm for organic molecules).

o Use a standard 90° pulse sequence.
o Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons
between scans.

o Acquire the Free Induction Decay (FID).
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e 13C NMR Acquisition:

Switch the probe to the 13C nucleus frequency.

Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum
to singlets for each unique carbon.

Set a significantly higher number of scans (e.g., 1024 or more) due to the lower natural
abundance and sensitivity of the 3C nucleus.

Acquire the FID.

» Data Processing:

[e]

Apply a Fourier transform to the FID to obtain the spectrum.
Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

e Sample Preparation:

[e]

Grind a small amount (1-2 mg) of 3-(3-Hydroxyphenyl)benzonitrile with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar
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and pestle. The mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or
translucent pellet.

e Instrument Setup:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Ensure the sample beam path is clear.

o Data Acquisition:

o Collect a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm~1).
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Analyze the positions, shapes, and intensities of the absorption bands to identify the
functional groups (e.g., O-H, C=N, aromatic C-H, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EIl):

e Sample Introduction:
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o Dissolve a small amount of 3-(3-Hydroxyphenyl)benzonitrile in a volatile solvent (e.g.,
methanol or dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS). For a solid probe, a small amount of the solid can be placed
directly into a capillary tube.

e |onization:
o The sample is vaporized in the ion source.

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
evV).

o This causes the ejection of an electron from the molecule, forming a positively charged
molecular ion ([M]*), and induces fragmentation.

e Mass Analysis:

o The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o The separated ions are detected, and their abundance is recorded.
o Data Analysis:
o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
o ldentify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(3-Hydroxyphenyl)benzonitrile.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 3-(3-Hydroxyphenyl)benzonitrile and the methodologies to obtain them. For definitive
structural confirmation, the acquisition of actual experimental data is essential.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 3-(3-
Hydroxyphenyl)benzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b116034#spectroscopic-data-nmr-ir-mass-of-3-3-
hydroxyphenyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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